1-(4-(Trifluoromethyl)phenyl)piperazine formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Trifluoromethyl)phenyl)piperazine formate is a chemical compound that belongs to the class of phenylpiperazines. It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring and a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-(Trifluoromethyl)phenyl)piperazine formate can be synthesized through several methods. One common method involves the reaction of 4-(trifluoromethyl)aniline with piperazine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced techniques such as continuous flow reactors and optimized reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(4-(Trifluoromethyl)phenyl)piperazine formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
1-(4-(Trifluoromethyl)phenyl)piperazine formate has been extensively studied for its scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its effects on serotonin receptors and potential use in studying neurotransmitter pathways.
Medicine: Explored for its potential therapeutic applications in treating disorders related to serotonin imbalance, such as depression and anxiety.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)piperazine formate involves its interaction with serotonin receptors. It acts as a serotonergic releasing agent, promoting the release of serotonin in the brain. This interaction primarily occurs at the 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, and 5-HT2C receptors, where it functions as a full agonist or partial agonist . The compound’s effects on serotonin release and receptor activation contribute to its potential therapeutic properties .
Comparison with Similar Compounds
Similar Compounds
1-(3-(Trifluoromethyl)phenyl)piperazine: Another phenylpiperazine with a trifluoromethyl group at the meta position.
1-(4-Fluorophenyl)piperazine: A phenylpiperazine with a fluorine atom instead of a trifluoromethyl group.
1-(4-Chlorophenyl)piperazine: A phenylpiperazine with a chlorine atom at the para position
Uniqueness
1-(4-(Trifluoromethyl)phenyl)piperazine formate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications in medicinal chemistry and pharmacology .
Properties
Molecular Formula |
C12H15F3N2O2 |
---|---|
Molecular Weight |
276.25 g/mol |
IUPAC Name |
formic acid;1-[4-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C11H13F3N2.CH2O2/c12-11(13,14)9-1-3-10(4-2-9)16-7-5-15-6-8-16;2-1-3/h1-4,15H,5-8H2;1H,(H,2,3) |
InChI Key |
LSXZEQMYUJAPNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(F)(F)F.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.